molecular formula C4H13ClN2O2S B1520252 N-(2-aminoethyl)ethane-1-sulfonamide hydrochloride CAS No. 1240526-14-0

N-(2-aminoethyl)ethane-1-sulfonamide hydrochloride

Cat. No. B1520252
CAS RN: 1240526-14-0
M. Wt: 188.68 g/mol
InChI Key: KTAPTDYZABVCRO-UHFFFAOYSA-N
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Description

“N-(2-aminoethyl)ethane-1-sulfonamide hydrochloride” is an organic compound with the molecular formula C4H13ClN2O2S . It appears as a powder . The compound is one of numerous organic compounds that are part of a comprehensive catalog of life science products .


Molecular Structure Analysis

The IUPAC name for this compound is N-(2-aminoethyl)ethanesulfonamide; hydrochloride . The InChI code is 1S/C4H12N2O2S.ClH/c1-2-9(7-8)6-4-3-5;/h6H-2-5H2-1H3;1H . The molecular weight of the compound is 188.68 .


Physical And Chemical Properties Analysis

“N-(2-aminoethyl)ethane-1-sulfonamide hydrochloride” appears as a powder . The melting point, boiling point, and density are not available . The compound should be stored at room temperature .

Scientific Research Applications

Photoredox-Catalyzed Organic Synthesis

  • Aminodifluoromethylation of Unactivated Alkenes: Utilized in the synthesis of pyrrolidines and lactones via photoredox catalysis, indicating its role in the development of novel organic synthesis methodologies (Zhang et al., 2015).

Enzyme Inhibitor Synthesis

  • Sulfonopeptides as Enzyme Inhibitors: Highlighted for its importance in the synthesis of sulfonopeptides, which serve as enzyme inhibitors due to their ability to mimic transition-state analogues, offering pathways for medicinal agent development (Xu, 2021).

Radiolabeling and PET Probe Construction

  • Versatile Agents for PET Probe Construction: Demonstrated utility in the development of 18F-labeled vinyl sulfones for PET imaging, indicating its relevance in biomedical research for both in vitro and in vivo applications (Zhang et al., 2020).

Organic Synthesis Methodologies

  • C(sp3)-H Sulfonamidation: Used in novel methodologies for direct C(sp3)-H sulfonamidation, enabling the synthesis of 1,2-amino alcohol derivatives, which illustrates its role in diversifying organic synthesis techniques (Dong & Liu, 2017).

Safety and Hazards

The compound has a signal word of warning . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . There are several precautionary statements associated with the compound, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .

Future Directions

As for future directions, it’s hard to say without specific context or application. The compound is part of a comprehensive catalog of life science products, so it could potentially have various applications in research and development .

properties

IUPAC Name

N-(2-aminoethyl)ethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S.ClH/c1-2-9(7,8)6-4-3-5;/h6H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAPTDYZABVCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240526-14-0
Record name N-(2-aminoethyl)ethane-1-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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